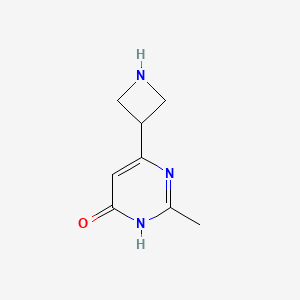
(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a carbonyl group attached to l-methionine, an essential amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of 4-fluorophenylsulfonyl chloride: This is achieved by reacting 4-fluoroaniline with chlorosulfonic acid.
Synthesis of piperidine-4-carbonyl chloride: Piperidine is reacted with phosgene to form piperidine-4-carbonyl chloride.
Coupling reaction: The 4-fluorophenylsulfonyl chloride is reacted with piperidine-4-carbonyl chloride in the presence of a base to form (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride.
Final coupling with l-methionine: The (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride is then reacted with l-methionine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine can undergo various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorinated sulfonyl groups on biological systems. It can also serve as a probe to investigate the role of piperidine and methionine derivatives in various biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may also make it useful in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with various enzymes or receptors, while the piperidine ring and methionine moiety can modulate its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)glycine
- (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)alanine
Uniqueness
Compared to similar compounds, (1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine stands out due to the presence of the methionine moiety. This can impart unique biological activity and chemical reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H23FN2O5S2 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H23FN2O5S2/c1-26-11-8-15(17(22)23)19-16(21)12-6-9-20(10-7-12)27(24,25)14-4-2-13(18)3-5-14/h2-5,12,15H,6-11H2,1H3,(H,19,21)(H,22,23) |
Clave InChI |
QSLHZEAZEOOXRS-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


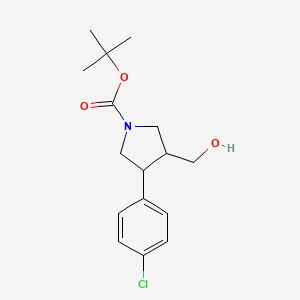

![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)

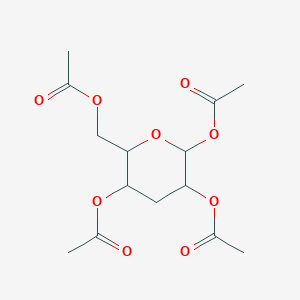
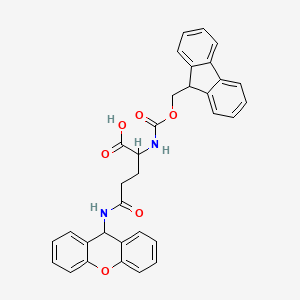

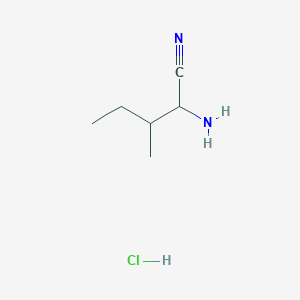
![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)
![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)


